2-[2-(Piperidine-1-carbonyl)morpholin-4-yl]quinoline
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Overview
Description
2-[2-(Piperidine-1-carbonyl)morpholin-4-yl]quinoline is a complex organic compound that features a quinoline core structure substituted with a piperidine and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Piperidine-1-carbonyl)morpholin-4-yl]quinoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Derivative: The initial step involves the preparation of a piperidine derivative, which can be achieved through the reaction of piperidine with a suitable carbonyl compound under controlled conditions.
Morpholine Ring Introduction: The next step involves the introduction of the morpholine ring. This can be done by reacting the piperidine derivative with morpholine in the presence of a suitable catalyst.
Quinoline Core Formation: The final step involves the formation of the quinoline core. This can be achieved through a cyclization reaction, where the intermediate compound undergoes intramolecular cyclization to form the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity of the final product. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Piperidine-1-carbonyl)morpholin-4-yl]quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. This can be achieved using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, alkylating agents, and other reagents under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced quinoline derivatives.
Scientific Research Applications
2-[2-(Piperidine-1-carbonyl)morpholin-4-yl]quinoline has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is used in biological studies to investigate its effects on various biological systems. It may also be used as a probe to study the interactions between small molecules and biological macromolecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[2-(Piperidine-1-carbonyl)morpholin-4-yl]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-[2-(Piperidine-1-carbonyl)morpholin-4-yl]quinoline can be compared with other similar compounds, such as:
4-Morpholin-4-yl-piperidine-1-carboxylic acid: This compound features a similar piperidine and morpholine structure but lacks the quinoline core.
2-Amino-4-(1-piperidine)pyridine derivatives: These compounds have a piperidine ring but differ in the core structure, which is pyridine instead of quinoline.
The uniqueness of this compound lies in its specific combination of the quinoline core with piperidine and morpholine rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
piperidin-1-yl-(4-quinolin-2-ylmorpholin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c23-19(21-10-4-1-5-11-21)17-14-22(12-13-24-17)18-9-8-15-6-2-3-7-16(15)20-18/h2-3,6-9,17H,1,4-5,10-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBRZZGWZJPBHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CN(CCO2)C3=NC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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